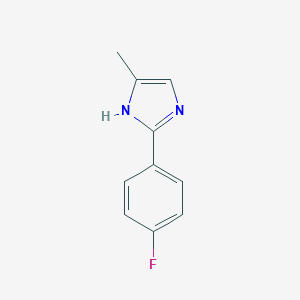

2-(4-Fluorophenyl)-4-methyl-1H-imidazole

描述

2-(4-Fluorophenyl)-4-methyl-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a 4-fluorophenyl group and a methyl group. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the fluorophenyl group enhances the compound’s stability and biological activity, making it a valuable molecule in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and glyoxal.

Formation of Imidazole Ring: The reaction between 4-fluoroaniline and glyoxal in the presence of an acid catalyst leads to the formation of the imidazole ring.

Methylation: The final step involves the methylation of the imidazole ring using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.

Major Products Formed:

Oxidation: Formation of hydroxylated or carbonyl derivatives.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted imidazole derivatives with different functional groups.

科学研究应用

Medicinal Chemistry

Pharmacological Properties

The compound has been identified as a promising scaffold for the development of positive allosteric modulators (PAMs) of the GABA-A receptor. Research indicates that derivatives of 2-(4-fluorophenyl)-1H-benzo[d]imidazole exhibit improved metabolic stability and reduced hepatotoxicity compared to traditional compounds in this class. Specifically, the derivatives have shown a preference for interaction with the α1/γ2 interface of the GABA-A receptor, which is crucial for modulating neurological functions and treating disorders such as anxiety and epilepsy .

Case Studies

- GABA-A Receptor Modulation : A study highlighted the synthesis of various 2-(4-fluorophenyl)-1H-benzo[d]imidazoles that act as PAMs. These compounds demonstrated significant potential in enhancing GABAergic neurotransmission, which is beneficial in treating conditions like epilepsy and anxiety disorders .

- Metabolic Stability : The metabolic pathways of these compounds were investigated, revealing that specific substitutions (like fluorination) can enhance stability against metabolic degradation. For instance, a derivative showed 90% stability after 120 minutes in human liver microsomes, indicating its potential for therapeutic use .

Material Science

Applications in Printed Circuit Boards (PCBs)

Imidazole derivatives, including 2-(4-fluorophenyl)-4-methyl-1H-imidazole, are utilized in material science, particularly in PCBs where they protect copper surfaces from corrosion. The unique chemical structure of imidazoles allows them to form stable complexes with metal ions, enhancing the durability and longevity of electronic components .

Analytical Chemistry

Fluorescence and Chemiluminescence

The compound exhibits significant fluorescence properties, making it useful in analytical applications. Imidazole derivatives are employed as chelating agents due to their ability to form complexes with metal ions, resulting in measurable changes in fluorescence. This property is leveraged for detecting trace metals in various samples .

Case Studies

- Metal Ion Detection : Research has shown that imidazole derivatives can be used to construct fluorescent sensors for detecting heavy metals. The binding of metal ions causes a noticeable change in fluorescence intensity, which can be quantitatively measured, providing a sensitive method for environmental monitoring .

作用机制

The mechanism of action of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

相似化合物的比较

2-(4-Fluorophenyl)-1H-imidazole: Lacks the methyl group, which can affect its biological activity and stability.

4-Methyl-1H-imidazole: Lacks the fluorophenyl group, resulting in different chemical and biological properties.

2-Phenyl-4-methyl-1H-imidazole: Lacks the fluorine atom, which can influence its reactivity and interactions with biological targets.

Uniqueness: 2-(4-Fluorophenyl)-4-methyl-1H-imidazole is unique due to the presence of both the fluorophenyl and methyl groups, which enhance its stability, reactivity, and biological activity compared to similar compounds.

生物活性

2-(4-Fluorophenyl)-4-methyl-1H-imidazole is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, focusing on its role as a positive allosteric modulator (PAM) of GABA-A receptors, its metabolic stability, and its implications in various therapeutic areas.

Structure and Properties

The chemical structure of this compound features a fluorinated phenyl group and an imidazole ring, which contribute to its unique biological properties. The presence of the fluorine atom is significant as it can enhance metabolic stability and influence the compound's interaction with biological targets.

Positive Allosteric Modulation of GABA-A Receptors

Research has identified this compound as a promising positive allosteric modulator of the GABA-A receptor. This receptor plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. Modulating this receptor can have therapeutic implications for various neurological disorders.

- Mechanism of Action : The compound interacts with the α1/γ2 interface of the GABA-A receptor, enhancing the receptor's response to GABA, the primary inhibitory neurotransmitter in the brain. This modulation can potentially alleviate symptoms associated with anxiety, depression, and other mood disorders .

Metabolic Stability

Metabolic stability is a critical factor in drug development, influencing both efficacy and safety profiles. Studies have shown that this compound exhibits enhanced metabolic stability compared to other compounds in its class.

- Comparison with Alpidem : In studies comparing metabolic degradation rates, this compound demonstrated significantly higher retention of the parent compound after incubation with human liver microsomes (HLMs). For instance, while alpidem was heavily metabolized, leaving only 38.60% of the parent compound intact after 120 minutes, this compound showed much greater stability .

Study on GABA-A Receptor Modulation

A recent study investigated several derivatives of imidazole compounds for their ability to act as PAMs at the GABA-A receptor. The findings indicated that modifications to the imidazole ring could enhance binding affinity and metabolic stability. Notably, compounds similar to this compound displayed promising results in preclinical models, suggesting potential for further development in treating neurological disorders .

Antimicrobial Activity

While primarily studied for its neurological applications, preliminary investigations also suggest that this compound may exhibit antimicrobial properties. Its structural analogs have been tested against various bacterial strains, showing varying degrees of activity. However, specific data on this compound’s antimicrobial efficacy remains limited and warrants further exploration .

Data Tables

属性

IUPAC Name |

2-(4-fluorophenyl)-5-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c1-7-6-12-10(13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUQCSPMWMEIML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146582 | |

| Record name | 1H-Imidazole, 2-(4-fluorophenyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104575-40-8 | |

| Record name | 2-(4-Fluorophenyl)-5-methyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104575-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 2-(4-fluorophenyl)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104575408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 2-(4-fluorophenyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。